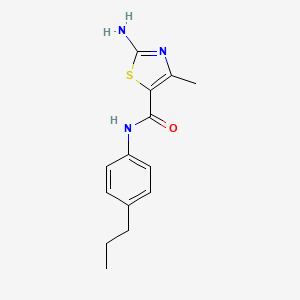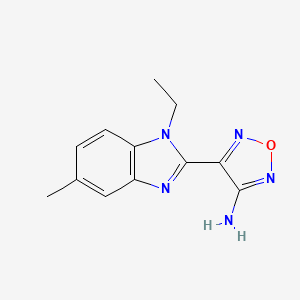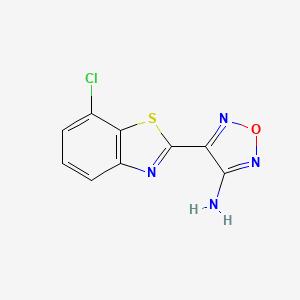
2-amino-4-methyl-N-(4-propylphenyl)-1,3-thiazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-amino-4-methyl-N-(4-propylphenyl)-1,3-thiazole-5-carboxamide is a synthetic compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. This compound is a thiazole derivative that has been studied for its biological activities, including its ability to modulate various targets in the body.
Wirkmechanismus
The mechanism of action of 2-amino-4-methyl-N-(4-propylphenyl)-1,3-thiazole-5-carboxamide is not fully understood. However, it has been shown to modulate various targets in the body, including the NF-κB pathway, COX-2, and MAPK signaling pathways. These targets are involved in various cellular processes, including inflammation, apoptosis, and cell proliferation. By modulating these targets, 2-amino-4-methyl-N-(4-propylphenyl)-1,3-thiazole-5-carboxamide has the potential to inhibit the progression of various diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-amino-4-methyl-N-(4-propylphenyl)-1,3-thiazole-5-carboxamide have been studied extensively. This compound has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines, such as TNF-α and IL-6. It has also been shown to have antioxidant effects by scavenging free radicals and reducing oxidative stress. In addition, 2-amino-4-methyl-N-(4-propylphenyl)-1,3-thiazole-5-carboxamide has been shown to have antitumor effects by inducing apoptosis and inhibiting cell proliferation.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-amino-4-methyl-N-(4-propylphenyl)-1,3-thiazole-5-carboxamide in lab experiments include its high purity and stability. This compound has been synthesized to produce high yields and purity, making it ideal for use in various assays. However, the limitations of using this compound in lab experiments include its limited solubility in water and its potential toxicity at high concentrations. Therefore, careful consideration should be taken when designing experiments using this compound.
Zukünftige Richtungen
There are several future directions for research on 2-amino-4-methyl-N-(4-propylphenyl)-1,3-thiazole-5-carboxamide. One direction is to further investigate its mechanism of action and identify additional targets that it modulates. Another direction is to test its efficacy in various disease models, including cancer, inflammation, and neurodegenerative diseases. Additionally, the development of new analogs of this compound could lead to the discovery of more potent and selective therapeutic agents. Finally, the development of new delivery methods could increase the bioavailability and efficacy of this compound in vivo.
Synthesemethoden
The synthesis of 2-amino-4-methyl-N-(4-propylphenyl)-1,3-thiazole-5-carboxamide involves the reaction of 4-propylbenzaldehyde with thiosemicarbazide to form 2-amino-4-methyl-N-(4-propylphenyl) thiazole-5-carboxylic acid hydrazide. This intermediate is then reacted with acetic anhydride to form the final product, 2-amino-4-methyl-N-(4-propylphenyl)-1,3-thiazole-5-carboxamide. The synthesis of this compound has been optimized to produce high yields and purity.
Wissenschaftliche Forschungsanwendungen
2-amino-4-methyl-N-(4-propylphenyl)-1,3-thiazole-5-carboxamide has been studied for its potential as a therapeutic agent in various diseases. It has been shown to have anti-inflammatory, antioxidant, and antitumor properties. This compound has been tested in vitro and in vivo in various animal models, including mice and rats. The results of these studies have shown promising results, suggesting that this compound could be a potential candidate for drug development.
Eigenschaften
IUPAC Name |
2-amino-4-methyl-N-(4-propylphenyl)-1,3-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3OS/c1-3-4-10-5-7-11(8-6-10)17-13(18)12-9(2)16-14(15)19-12/h5-8H,3-4H2,1-2H3,(H2,15,16)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBNOIQNODGWHFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)NC(=O)C2=C(N=C(S2)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(Z)-2-cyano-2-pyridin-2-ylethenyl]benzoic acid](/img/structure/B7568078.png)
![(E)-3-[3-chloro-5-ethoxy-4-(naphthalen-1-ylmethoxy)phenyl]-N-(2-chloro-4-nitrophenyl)-2-cyanoprop-2-enamide](/img/structure/B7568085.png)
![5-Methyl-4-[(1-methylpyrazol-4-yl)methylsulfamoyl]furan-2-carboxylic acid](/img/structure/B7568093.png)
![2-[(4-Chloro-2-fluorophenyl)sulfonyl-methylamino]-2-methylpropanoic acid](/img/structure/B7568098.png)

![2-[4-(3-Bromobenzoyl)-1,4-diazepan-1-yl]acetic acid](/img/structure/B7568122.png)

![3-amino-N-[(4-propan-2-ylphenyl)methyl]-1H-1,2,4-triazole-5-carboxamide](/img/structure/B7568143.png)
![2-[4-(5-Ethylthiophene-2-carbonyl)-1,4-diazepan-1-yl]acetic acid](/img/structure/B7568151.png)
![2-amino-N-[4-chloro-3-(trifluoromethyl)phenyl]-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B7568157.png)

![3-[2,3-dihydro-1H-inden-5-ylsulfonyl(ethyl)amino]butanoic acid](/img/structure/B7568161.png)
![3-[Ethyl-(2-methoxy-5-methylphenyl)sulfonylamino]butanoic acid](/img/structure/B7568170.png)